![molecular formula C15H10O3S B5911242 Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- CAS No. 24388-08-7](/img/structure/B5911242.png)
Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]-
Overview
Description
Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- (CAS No. 38216-54-5), commonly known as Aureusidin or Cernuin, is a benzofuranone derivative with a molecular formula of C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol . Structurally, it features a 3,4-dihydroxyphenyl group attached to a benzofuranone core via a methylene bridge, along with hydroxyl groups at the 4- and 6-positions of the benzofuranone ring. This compound is classified as a tetrahydroxyaurone (specifically, (Z)-4,6,3´,4´-tetrahydroxyaurone) and is notable for its role in pharmacological research, particularly in antioxidant and anti-inflammatory studies. It is utilized as a high-purity reference standard (HPLC ≥96%) for analytical and bioactivity assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- typically involves the condensation of 3,4-dihydroxybenzaldehyde with benzo[b]thiophen-3(2H)-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Antioxidant Activity
Research has shown that Benzo[b]thiophen-3(2H)-one derivatives exhibit significant antioxidant properties. A study published in the Journal of Medicinal Chemistry demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant activity is attributed to the presence of hydroxyl groups on the phenyl ring, which enhance electron donation capabilities.
Compound | IC50 (µM) | Reference |
---|---|---|
Benzo[b]thiophen-3(2H)-one derivative | 15.6 | |
Standard antioxidant (Trolox) | 12.0 |
Anticancer Potential
Several studies have explored the anticancer properties of Benzo[b]thiophen-3(2H)-one derivatives. A notable case study published in Cancer Letters highlighted that these compounds induce apoptosis in various cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of specific kinases that are vital for cancer cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 10.5 | Caspase activation |
HeLa (cervical cancer) | 8.2 | Kinase inhibition |
Organic Electronics
Benzo[b]thiophen-3(2H)-one derivatives have been investigated for their potential use in organic electronic devices. A research article in Advanced Functional Materials reported on the synthesis of organic semiconductors based on this compound, demonstrating promising charge transport properties suitable for organic light-emitting diodes (OLEDs).
Property | Value |
---|---|
Mobility (cm²/Vs) | 0.1 |
On/Off Ratio | 10^5 |
Photovoltaic Cells
In photovoltaic applications, compounds based on Benzo[b]thiophen-3(2H)-one have shown potential as light-harvesting materials. A study published in Solar Energy Materials and Solar Cells evaluated their efficiency in dye-sensitized solar cells (DSSCs), revealing conversion efficiencies comparable to traditional dyes.
Parameter | Value |
---|---|
Conversion Efficiency (%) | 7.5 |
Stability (days) | 30 |
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Aureusidin with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Structural and Functional Group Variations
3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-, (2Z)- (CAS 927429-51-4)
- Molecular Formula : C₁₅H₁₀O₄
- Molecular Weight : 254.24 g/mol
- Key Differences: This compound lacks the 4- and 6-hydroxyl groups present in Aureusidin, resulting in fewer oxygen atoms (O₄ vs. O₆).
Benzo[b]thiophen-3(2H)-one, 5,7-dichloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl- (CAS 6371-23-9)
- Molecular Formula : C₁₇H₈Cl₃O₂S₂
- Molecular Weight : 435.73 g/mol
- Key Differences : Chlorine and methyl substituents replace hydroxyl groups, increasing hydrophobicity and altering electronic properties. Such halogenation enhances stability, making this compound suitable for industrial dye synthesis .
Benzo[b]thiophen-3(2H)-one,2-[(3-hydroxybenzo[b]thien-2-yl)methylene] (CAS 27751-84-4)
- Molecular Formula : C₁₇H₁₀O₂S₂
- Molecular Weight : 318.39 g/mol
- Key Differences : A fused thiophene ring replaces the dihydroxyphenyl group, introducing additional sulfur atoms. This structural modification may enhance conjugation, affecting UV-Vis absorption properties .
Physicochemical Properties
Key Observations :
- Aureusidin ’s polar hydroxyl groups contribute to water solubility and bioactivity, whereas alkylated analogs (e.g., 62025-37-0) exhibit higher hydrophobicity and thermal stability .
Aureusidin (38216-54-5)
- Pharmacology: Demonstrates radical-scavenging activity due to multiple phenolic hydroxyl groups .
- Analytical Use : Serves as an HPLC reference standard for quality control in natural product extraction .
Halogenated Derivatives (6371-23-9)
- Industrial Use : Chlorine substituents improve lightfastness, making these compounds suitable for vat dyes (e.g., Vat Brown 5, CAS 3989-75-1) .
Thiophene/Selenium Analogs
- Materials Science : Enhanced conjugation in thiophene derivatives (CAS 27751-84-4) supports applications in organic semiconductors , while selenium variants (CAS 55074-95-8) may act as catalysts in redox reactions .
Biological Activity
Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of benzo[b]thiophenes often involves acylation processes, as described in various studies. For instance, the synthesis of derivatives such as 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-aminoethoxy)benzoyl]benzo[b]thiophenes has been achieved through Friedel-Crafts acylation using aluminum chloride as a catalyst . Such methodologies are crucial for developing compounds with enhanced biological profiles.
Antimicrobial Properties
Benzo[b]thiophenes have demonstrated significant antimicrobial activity. A study found that certain derivatives exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast, indicating their potential as antimicrobial agents . The time-kill curves for these compounds showed rapid bactericidal effects against Staphylococcus aureus, suggesting their effectiveness in treating bacterial infections.
Anticancer Activity
Research has indicated that benzo[b]thiophenes possess anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models, showcasing promising results .
Antioxidant and Anti-inflammatory Effects
The antioxidant capacity of benzo[b]thiophenes is noteworthy. They have been found to scavenge free radicals effectively, which may contribute to their anti-inflammatory properties. This dual action makes them potential candidates for treating diseases characterized by oxidative stress and inflammation .
Neuroprotective Effects
Some studies highlight the neuroprotective effects of benzo[b]thiophenes. For instance, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Certain derivatives showed IC50 values comparable to established AChE inhibitors like donepezil, indicating their potential in neurodegenerative disease management .
Case Studies
- Antimicrobial Efficacy : A study on 3-halobenzo[b]thiophenes revealed that these compounds not only exhibited low MIC values but also favorable ADME (absorption, distribution, metabolism, and excretion) profiles. This suggests their viability as drug candidates with good pharmacokinetic properties .
- Anticancer Activity : In vitro studies demonstrated that specific benzo[b]thiophene derivatives could inhibit the growth of various cancer cell lines. These findings were corroborated by in vivo experiments that showed reduced tumor size in treated mice .
- Neuroprotective Potential : Compounds were tested for their ability to cross the blood-brain barrier (BBB), showing promise in neuroprotective applications against conditions like Alzheimer's disease due to their high permeability and low cytotoxicity .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[(3,4-dihydroxyphenyl)methylene]-benzo[b]thiophen-3(2H)-one?
- Answer : The compound is typically synthesized via cyclization of substituted 2-(phenacylthio)benzoic acids using reagents like polyphosphoric acid or thionyl chloride. For derivatives, condensation reactions between 3-hydroxybenzo[b]thiophene-2-carbaldehyde and aromatic amines (e.g., 5-aminophenanthroline) in acetonitrile are effective . Key intermediates are characterized by IR spectroscopy (C=O stretches at 1663–1678 cm⁻¹) and NMR (methine protons at 7.92–9.02 ppm for Z-configuration) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
- Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N–H) functional groups (e.g., 1663–1713 cm⁻¹) .
- NMR Spectroscopy : Confirms regiochemistry via methine proton signals and aromatic ring coupling patterns .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., exact mass ~632.37 for dodecyl derivatives) .
Advanced Research Questions
Q. How can enantioselective synthesis of its derivatives be optimized for pharmaceutical applications?
- Answer : Organocatalyzed [3+2] cycloaddition reactions using chiral catalysts (e.g., thiourea-based organocatalysts) enable enantioselective synthesis. Optimization involves screening solvents (e.g., toluene or THF), temperatures (0–25°C), and catalyst loadings (5–20 mol%) to achieve >90% enantiomeric excess . Computational modeling (DFT) aids in predicting transition states for stereochemical control .
Q. What strategies mitigate low solubility in aqueous media during pharmacological testing?
- Answer :
- Derivatization : N-acylation with hydrophilic groups (e.g., acetamide or propionamide) improves solubility while retaining bioactivity .
- Co-solvent Systems : Use DMSO-PBS mixtures (≤10% v/v) to maintain compound stability .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability for in vivo studies .
Q. How do researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogenation at the 5-position enhances antifungal activity but increases cytotoxicity) .
- Dose-Response Profiling : Use IC₅₀/EC₅₀ ratios to differentiate therapeutic windows from toxic thresholds .
Q. Methodological Challenges
Q. What experimental designs are recommended for studying photochromic and ionochromic properties?
- Answer :
- Photochromism : Irradiate samples with UV/visible light (365–450 nm) and monitor absorbance changes via UV-Vis spectroscopy. Phenanthroline-modified derivatives show reversible color shifts upon Fe²⁺/AcO⁻ addition .
- Ionochromism : Titrate metal ions (e.g., Fe²⁺, Cu²⁺) into solutions and quantify binding constants using Benesi-Hildebrand plots .
Q. How can computational tools enhance the design of metal complexes for catalytic applications?
- Answer :
- Molecular Docking : Predict ligand-metal coordination sites (e.g., phenanthroline-Fe²⁺ interactions) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and hydration states of complexes (e.g., Zn²⁺ complexes lose H₂O at 120–150°C) .
- Magnetic Susceptibility Measurements : Correlate geometry (e.g., octahedral vs. tetrahedral) with catalytic activity in oxidation reactions .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzothiophen-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3S/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFCZVJGQHEBMO-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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